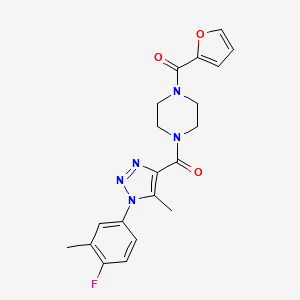

(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

The compound “(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-fluoro-3-methylphenyl group at position 1 and a methyl group at position 3. The triazole is connected via a methanone bridge to a piperazine ring, which is further acylated with a furan-2-carbonyl moiety. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors where heteroaromatic systems play a critical role .

Properties

IUPAC Name |

[4-[1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3/c1-13-12-15(5-6-16(13)21)26-14(2)18(22-23-26)20(28)25-9-7-24(8-10-25)19(27)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOSMDYRZUJGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a synthetic derivative that exhibits notable biological activities. Its structure incorporates a triazole ring and a piperazine moiety, both of which are known for their pharmacological significance. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure can be represented as follows:

This structure highlights the presence of fluorine and furan groups, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of the proto-oncogene tyrosine-protein kinase Src, which plays a critical role in cancer progression. Inhibition studies have reported an IC50 value in the range of , indicating significant potency against this target .

- Antimicrobial Activity : Preliminary screenings suggest that derivatives containing the triazole and piperazine rings exhibit antimicrobial properties. These activities are often linked to their ability to disrupt cellular processes in pathogens .

- Cytotoxicity : Research has indicated that compounds with similar structural features demonstrate cytotoxic effects against various cancer cell lines. For instance, studies on related triazole compounds have reported IC50 values less than those of standard chemotherapeutics like doxorubicin .

Anticancer Activity

A study focusing on triazole derivatives revealed that modifications in the phenyl and piperazine groups significantly affected cytotoxicity against human cancer cell lines. The compound was tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, showing promising selectivity and potency .

Antimicrobial Screening

In another investigation, derivatives similar to the target compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Core Heterocyclic Systems

- Triazole Derivatives: Target Compound: The 1,2,3-triazole core is substituted with electron-withdrawing (fluoro) and electron-donating (methyl) groups, enhancing both stability and reactivity. Compound 4/5 (): These analogs feature a 1,2,3-triazole linked to a thiazole ring via a pyrazole moiety. Unlike the target compound, they lack the piperazine-furan acyl group, resulting in reduced solubility and altered binding profiles . Compound 3w (): Contains a trifluoromethyl-substituted triazole with a methoxy-phenyl group. The trifluoromethyl group increases lipophilicity, whereas the target compound’s furan-piperazine system improves aqueous solubility .

Substituent Effects

- Fluorophenyl Groups :

- Piperazine Modifications :

Pharmacological Activity

- However, the furan acyl group may reduce off-target effects compared to bis(trifluoromethyl)phenyl analogs () .

- Receptor Binding: The piperazine moiety in the target compound is comparable to arylpiperazines in , which target serotonin receptors. The furan substitution could modulate selectivity for GPCRs versus monoamine transporters .

Physicochemical Properties

Table 1. Key physicochemical comparisons. Data extrapolated from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.